![molecular formula C16H14F2N2O B2986271 N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide CAS No. 2034312-59-7](/img/structure/B2986271.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the signaling pathways of cytokines, which are important for immune system function. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Aplicaciones Científicas De Investigación
Kinesin Spindle Protein Inhibition
A study on the discovery of AZD4877, a novel kinesin spindle protein (KSP) inhibitor, highlights the process of identifying compounds with significant biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment (Theoclitou et al., 2011). This research exemplifies the importance of structure-activity relationship analysis in the development of potential anticancer agents.
Molecular Structure and Antioxidant Activity
Research involving the structural analysis and antioxidant activity of a novel phthalide derivative demonstrates the utility of X-ray diffraction, IR spectroscopy, and quantum chemical computation in characterizing novel compounds (Yılmaz et al., 2020). This type of study could be relevant for compounds with potential antioxidant applications.
Antimicrobial Screening
The synthesis and antimicrobial screening of thiazole and thiazolidine derivatives showcase the process of discovering new therapeutic interventions for microbial diseases (Desai et al., 2013). It underscores the ongoing search for novel compounds that can serve as the basis for developing new antibiotics.
Electrospray Mass Spectrometry
A study on the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus provides insights into the analytical techniques used for characterizing complex organic molecules (Harvey, 2000). Such methodologies could be applicable in the analysis of compounds like N-((5-cyclopropylpyridin-3-yl)methyl)-2,6-difluorobenzamide for understanding their properties and interactions.
Mecanismo De Acción
Target of Action
The primary targets of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body.
Result of Action
The molecular and cellular effects of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide’s action are currently unknown . These effects will become clearer once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide interacts with its targets and performs its function .
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVBXXWKVNERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.